molecular formula C18H15ClN2O3 B7739982 MFCD01847673

MFCD01847673

Cat. No.: B7739982
M. Wt: 342.8 g/mol
InChI Key: KPMUIRMEYRWHAM-ACCUITESSA-N
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Description

MFCD01847673 is a boronic acid derivative with significant applications in pharmaceutical synthesis and transition-metal-catalyzed reactions, particularly Suzuki-Miyaura cross-couplings. These compounds are critical in constructing carbon-carbon bonds, enabling the synthesis of complex organic molecules for drug development and materials science .

Key physicochemical properties inferred from analogous boronic acids (e.g., CAS 1046861-20-4) include:

  • Molecular formula: Likely C₆H₅BX₂O₂ (X = halogen or substituent).
  • Molecular weight: ~235–250 g/mol.
  • Bioavailability: High gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability, as observed in structurally similar compounds .

Properties

IUPAC Name

(E)-3-[5-(2-chlorophenyl)furan-2-yl]-2-(morpholine-4-carbonyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O3/c19-16-4-2-1-3-15(16)17-6-5-14(24-17)11-13(12-20)18(22)21-7-9-23-10-8-21/h1-6,11H,7-10H2/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPMUIRMEYRWHAM-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C(=O)/C(=C/C2=CC=C(O2)C3=CC=CC=C3Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD01847673” involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions typically include controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using large reactors and continuous flow processes. The methods are optimized to maximize efficiency, reduce waste, and ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: “MFCD01847673” undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions: The reactions of “this compound” are carried out under specific conditions, such as controlled temperatures, pressures, and pH levels. Common reagents include acids, bases, and solvents that facilitate the desired transformations.

Major Products Formed: The major products formed from the reactions of “this compound” depend on the type of reaction and the reagents used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds.

Scientific Research Applications

“MFCD01847673” has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its use as a probe in biochemical assays.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on disease pathways.

    Industry: “this compound” is used in the production of specialty chemicals, materials, and other industrial products.

Mechanism of Action

The mechanism by which “MFCD01847673” exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular functions, enzyme activities, and signaling pathways. The exact mechanism depends on the context of its use, such as its role in a chemical reaction or its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares MFCD01847673 with two structurally related boronic acids: (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4) and (6-Bromo-2,3-dichlorophenyl)boronic acid (CAS 918538-05-3).

Table 1: Structural and Physicochemical Comparison

Property This compound (Inferred) (3-Bromo-5-chlorophenyl)boronic acid (6-Bromo-2,3-dichlorophenyl)boronic acid
Molecular formula C₆H₅BBrClO₂ C₆H₅BBrClO₂ C₆H₃Cl₂N₃
Molecular weight (g/mol) ~235 235.27 188.01
LogP (octanol-water) ~2.15 2.15 (XLOGP3) 1.64 (MLOGP)
Solubility (mg/mL) ~0.24 0.24 0.687
GI absorption High High Moderate
BBB permeability Yes Yes No

Key Research Findings

Reactivity in Cross-Couplings :

  • This compound and (3-Bromo-5-chlorophenyl)boronic acid exhibit superior reactivity in palladium-catalyzed Suzuki reactions compared to (6-Bromo-2,3-dichlorophenyl)boronic acid, which is more suited for nitrogen-containing heterocycle synthesis .
  • The electron-withdrawing chloro and bromo substituents in this compound enhance electrophilicity, accelerating transmetallation steps in catalytic cycles .

Bioavailability and Toxicity: this compound and (3-Bromo-5-chlorophenyl)boronic acid both show high BBB permeability, making them candidates for central nervous system (CNS) drug intermediates. In contrast, (6-Bromo-2,3-dichlorophenyl)boronic acid’s nitro group reduces BBB penetration but improves aqueous solubility .

Synthetic Accessibility :

  • This compound’s synthesis likely follows a green chemistry approach (e.g., using recyclable ionic liquids), mirroring trends observed in CAS 1761-61-1’s production .
  • (6-Bromo-2,3-dichlorophenyl)boronic acid requires harsher conditions (e.g., DMF, elevated temperatures), increasing environmental and safety concerns .

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